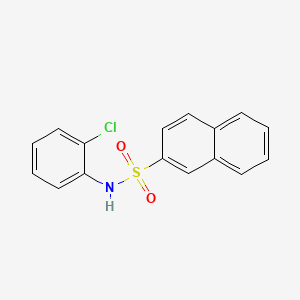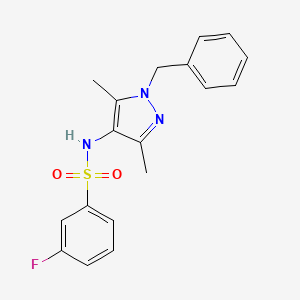
Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate is a synthetic organic compound characterized by the presence of a pentafluorobenzamido group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different nucleophiles.
Hydrolysis: 4-(2,3,4,5,6-pentafluorobenzamido)benzoic acid.
Reduction: Ethyl 4-(2,3,4,5,6-pentafluorobenzylamino)benzoate.
Aplicaciones Científicas De Investigación
Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate involves interactions with specific molecular targets, primarily through its amide and ester functional groups. The pentafluorobenzamido moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Comparación Con Compuestos Similares
Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate can be compared with other fluorinated benzamides and benzoates:
2,3,4,5,6-Pentafluorobenzamide: Similar structure but lacks the ester group, leading to different reactivity and applications.
Ethyl 4-aminobenzoate: Lacks the pentafluorobenzamido group, resulting in different chemical properties and biological activities.
Ethyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a pentafluorobenzamido group, leading to variations in electronic and steric effects.
These comparisons highlight the unique features of this compound, particularly its enhanced stability and reactivity due to the presence of multiple fluorine atoms.
Propiedades
Fórmula molecular |
C16H10F5NO3 |
|---|---|
Peso molecular |
359.25 g/mol |
Nombre IUPAC |
ethyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H10F5NO3/c1-2-25-16(24)7-3-5-8(6-4-7)22-15(23)9-10(17)12(19)14(21)13(20)11(9)18/h3-6H,2H2,1H3,(H,22,23) |
Clave InChI |
PLIZFSOTSPEVTD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Cyclohexylmethyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14931284.png)
![3,3-dimethyl-10-(phenylcarbonyl)-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14931293.png)
![2-{1-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14931306.png)
![2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14931312.png)
![2-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14931318.png)

![4-{[(3-methoxyphenyl)carbamoyl]amino}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B14931332.png)




![3-[(2-Fluoro-5-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931357.png)
![methyl [(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14931376.png)
